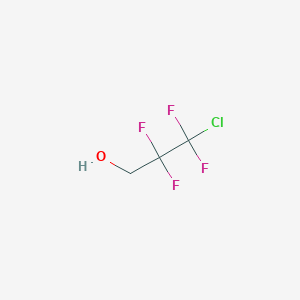

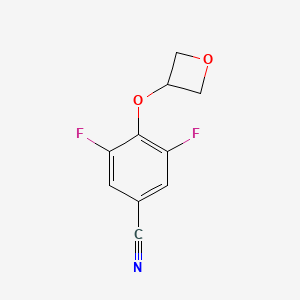

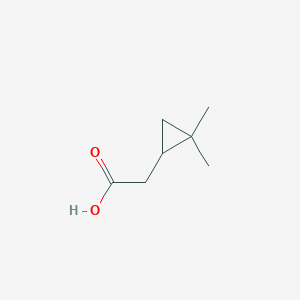

![molecular formula C15H17ClN4 B1455677 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine CAS No. 1338681-00-7](/img/structure/B1455677.png)

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Descripción general

Descripción

“1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures have been studied for their potential biological activities2.

Molecular Structure Analysis

The molecular structure of “1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine” can be found in databases like PubChem1. However, detailed structural analysis such as bond lengths, angles, and conformational studies would require experimental techniques like X-ray crystallography or computational methods, which are beyond my current capabilities.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine” can be found in databases like PubChem1. However, detailed properties like solubility, melting point, boiling point, etc., may not be available without experimental determination.

Aplicaciones Científicas De Investigación

Structural and Electronic Properties

The compound 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine exhibits intriguing structural and electronic properties. Georges et al. (1989) analyzed crystal structures of similar anticonvulsant compounds, revealing the inclination of the phenyl ring when ortho-substituted, marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, and a critical orientation for the piperidine-like group due to this delocalization. This was further quantified through ab initio molecular-orbital calculations, providing deep insights into the structural dynamics and electronic distribution of such compounds (Georges et al., 1989).

Synthesis and Reactivity

Peet (1984) investigated the reactions of secondary amines with trichloropyridazine, observing disubstitution in good yield and selectivity at positions 3 and 5. This study provides valuable information on the chemical reactivity and potential for further chemical modifications of pyridazinyl compounds, including those similar to 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine (Peet, 1984).

Medicinal Chemistry and Biological Activity

Kumar et al. (2013) and Gyoten et al. (2003) explored the synthesis of piperidine-based compounds, with a focus on their anticancer activity and potential as therapeutic agents. These studies highlight the pharmacological relevance of structurally similar compounds, suggesting the potential for 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine in medicinal applications (Kumar et al., 2013); (Gyoten et al., 2003).

Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. The compounds were screened for antimicrobial, antifungal, and antimalarial activity, demonstrating the diverse biological activities of piperidine and pyridazine derivatives (Bhatt et al., 2016).

Optical and Electronic Properties

Palion-Gazda et al. (2019) investigated a series of compounds, including those with piperidine and pyridazine units, for their thermal, redox, UV–Vis absorption, and emission properties. This study provides valuable insights into the optical and electronic properties of these compounds, which can be crucial in the development of new materials and applications in fields like photonics and electronics (Palion-Gazda et al., 2019).

Direcciones Futuras

As for the future directions, it’s hard to predict without more specific information on the current research status of “1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine”. However, given the interest in similar compounds for their biological activities2, further research could involve exploring its potential biological activities, optimizing its synthesis, and studying its mechanism of action.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consultation with a chemist or a literature search in scientific databases is recommended.

Propiedades

IUPAC Name |

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c16-13-4-2-1-3-12(13)14-5-6-15(19-18-14)20-9-7-11(17)8-10-20/h1-6,11H,7-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOOXLYHWDVJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

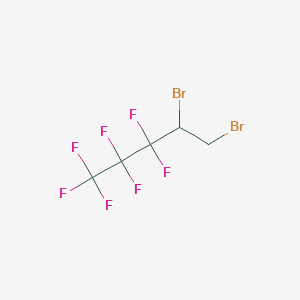

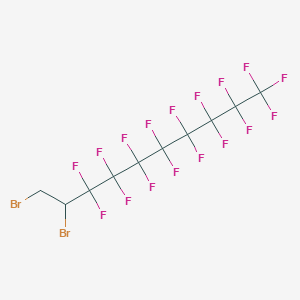

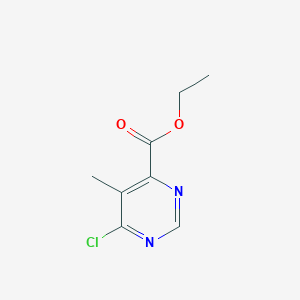

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)

![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)